molecular formula C17H14FNO2S2 B2978698 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034332-30-2

2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No. B2978698
CAS RN: 2034332-30-2
M. Wt: 347.42
InChI Key: UCQHBJHTQLRPDI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has gained significant attention in the scientific community due to its promising results in preclinical studies.

Scientific Research Applications

Photoreactions in Different Solvents

A study found that flutamide, a compound structurally related to 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, undergoes distinct photoreactions in acetonitrile and 2-propanol solvents. These reactions lead to different products depending on the solvent, highlighting the importance of solvent choice in photochemical studies of related compounds (Watanabe et al., 2015).

Synthesis and Characterization

Another relevant research involves the synthesis and characterization of novel compounds using 3-fluoro-4-cyanophenol as a primary compound, which shares a partial structural similarity with the chemical . This research emphasizes the potential for synthesizing novel compounds with specific properties for various applications (Yang Man-li, 2008).

Chemoselective Acetylation for Drug Synthesis

Research on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights a potential method for the synthesis of related compounds, showcasing an efficient pathway for generating intermediates in the synthesis of antimalarial drugs and possibly other pharmaceuticals (Magadum & Yadav, 2018).

Flavoring Substance Evaluation

A scientific opinion on 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, a structurally related compound, for use as a flavoring substance reveals insights into the evaluation process for new compounds used in food. This evaluation covered the substance's safety, potential uses, and regulatory considerations (Younes et al., 2018).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c18-13-4-1-2-5-14(13)21-10-16(20)19-17(12-7-9-22-11-12)15-6-3-8-23-15/h1-9,11,17H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQHBJHTQLRPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

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